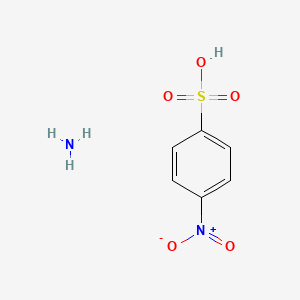
Azane;4-nitrobenzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitrobenzenesulfonic acid typically involves the nitration of benzenesulfonic acid. This process can be carried out by reacting benzenesulfonic acid with a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions usually involve maintaining a temperature below 50°C to prevent decomposition and ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, 4-nitrobenzenesulfonic acid can be produced by the sulfonation of nitrobenzene. This process involves the reaction of nitrobenzene with sulfur trioxide in the presence of sulfuric acid. The reaction is typically carried out at elevated temperatures to achieve high yields .
Chemical Reactions Analysis
Types of Reactions
4-nitrobenzenesulfonic acid undergoes various chemical reactions, including:
Nitration: Introduction of nitro groups into the aromatic ring.
Sulfonation: Introduction of sulfonic acid groups into the aromatic ring.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Replacement of functional groups on the aromatic ring.
Common Reagents and Conditions
Nitration: Concentrated sulfuric acid and nitric acid at temperatures below 50°C.
Sulfonation: Sulfur trioxide and sulfuric acid at elevated temperatures.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.
Substitution: Various electrophiles and nucleophiles under appropriate conditions
Major Products Formed
Nitration: Formation of dinitrobenzenesulfonic acids.
Sulfonation: Formation of polysulfonated benzene derivatives.
Reduction: Formation of 4-aminobenzenesulfonic acid.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
4-nitrobenzenesulfonic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for sulfa drugs.
Industry: Utilized in the production of detergents, surfactants, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-nitrobenzenesulfonic acid involves its ability to undergo electrophilic aromatic substitution reactions. The nitro group is an electron-withdrawing group, making the aromatic ring less reactive towards electrophiles. the sulfonic acid group can act as a directing group, influencing the position of further substitutions on the ring. The compound can also participate in redox reactions, where the nitro group can be reduced to an amino group .
Comparison with Similar Compounds
Similar Compounds
4-aminobenzenesulfonic acid: Similar structure but with an amino group instead of a nitro group.
Benzenesulfonic acid: Lacks the nitro group, making it less reactive in certain reactions.
Nitrobenzene: Contains only a nitro group without the sulfonic acid group.
Uniqueness
4-nitrobenzenesulfonic acid is unique due to the presence of both nitro and sulfonic acid groups on the aromatic ring. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in various synthetic processes .
Properties
CAS No. |
84253-14-5 |
|---|---|
Molecular Formula |
C6H8N2O5S |
Molecular Weight |
220.21 g/mol |
IUPAC Name |
azane;4-nitrobenzenesulfonic acid |
InChI |
InChI=1S/C6H5NO5S.H3N/c8-7(9)5-1-3-6(4-2-5)13(10,11)12;/h1-4H,(H,10,11,12);1H3 |
InChI Key |
XVKWNHVHFDYGGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)O.N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















